4-Chloro-3-(trifluoromethyl)benzonitrile
Overview
Description
4-Chloro-3-(trifluoromethyl)benzonitrile is a chemical compound with the empirical formula C8H3ClF3N . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(trifluoromethyl)benzonitrile consists of a benzene ring with a nitrile group (-C#N) and a trifluoromethyl group (-CF3) attached to it . The chlorine atom is also attached to the benzene ring .Chemical Reactions Analysis
4-Chloro-3-(trifluoromethyl)benzonitrile is known to participate in nickel-catalyzed arylcyanation reactions .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-3-(trifluoromethyl)benzonitrile is 205.56 g/mol . It has a XLogP3 value of 3.9, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . Its topological polar surface area is 23.8 Ų . The exact mass and monoisotopic mass are both 204.9906113 g/mol .Scientific Research Applications
LC-MS/MS Study of Degradation Processes
The compound 4-Chloro-3-(trifluoromethyl)benzonitrile, as part of nitisinone's degradation products, has been studied for its stability and degradation pathways using liquid chromatography coupled with mass spectrometry (LC-MS/MS). The study aimed to identify degradation products and their stability, highlighting the compound's environmental impact and potential risks associated with its medical application (Barchańska et al., 2019).
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamide derivatives, related to the structural chemistry of 4-Chloro-3-(trifluoromethyl)benzonitrile, have seen applications ranging from nanotechnology to biomedical applications. Their self-assembly into nanometer-sized structures stabilized by hydrogen bonding showcases the compound's utility in creating advanced materials and devices (Cantekin, de Greef, & Palmans, 2012).
A Practical Synthesis Approach
Research on synthesizing related compounds, such as 2-Fluoro-4-bromobiphenyl, which are key intermediates for manufacturing certain pharmaceuticals, illustrates the importance of 4-Chloro-3-(trifluoromethyl)benzonitrile in synthetic chemistry. These studies often address the challenges of cost-effective and environmentally friendly synthesis methods, indicating the compound's role in developing new chemical synthesis pathways (Qiu et al., 2009).
Nitrile Oxide Cycloaddition Reactions
The compound's involvement in the synthesis of nitrile oxides and their cycloaddition reactions with alkenes underscores its significance in organic synthesis. These reactions are pivotal for constructing heterocyclic compounds, which are essential in various pharmaceuticals and agrochemicals (Easton et al., 1994).
Environmental Impact and Toxicity Studies
The environmental fate and toxicity of related compounds, such as triclosan and its degradation products, have been extensively reviewed. These studies highlight the ecological risks and toxicological profiles of such compounds, pointing to the necessity of understanding 4-Chloro-3-(trifluoromethyl)benzonitrile's environmental behavior and impact (Bedoux et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPYHJRQZZCFCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371385 | |
Record name | 4-Chloro-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)benzonitrile | |
CAS RN |
1735-54-2 | |
Record name | 4-Chloro-3-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1735-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.